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Protocols & Analytical Methods
Application Notes & Protocols: Synthesis of N-methyl-8-quinolinemethanamine via Reductive Amination of 8-Quinolinecarboxaldehyde
Application Notes & Protocols: Synthesis of N-methyl-8-quinolinemethanamine via Reductive Amination of 8-Quinolinecarboxaldehyde
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-methyl-8-quinolinemethanamine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a direct reductive amination of 8-quinolinecarboxaldehyde with methylamine. This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines purification techniques, and specifies analytical methods for the comprehensive characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Rationale
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents, including antimalarial, anticancer, and antibacterial compounds.[1][2] Functionalization at the 8-position of the quinoline ring is a common strategy to develop novel chelating agents, molecular probes, and therapeutic candidates. N-methyl-8-quinolinemethanamine, in particular, serves as a key intermediate for more complex molecular architectures.
The selected synthetic strategy is the reductive amination , a cornerstone reaction in organic chemistry for the formation of C-N bonds.[3] This one-pot method is highly efficient and atom-economical, proceeding through the initial formation of an imine or iminium ion from the aldehyde and amine, which is then reduced in situ to the target secondary amine.[4]
The choice of a mild reducing agent is critical to the success of this reaction. While sodium borohydride (NaBH₄) can be used, it is capable of reducing the starting aldehyde. A more chemoselective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) , is preferred.[4] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion), allowing the entire transformation to occur in a single reaction vessel with high fidelity. For this protocol, we will focus on sodium borohydride due to its widespread availability and lower toxicity compared to cyanoborohydride, with procedural controls to maximize selectivity.
Reaction Mechanism and Workflow
The synthesis proceeds in two key stages within a single pot:
-
Imine Formation: 8-Quinolinecarboxaldehyde reacts with methylamine in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding N-methylimine. This equilibrium is often facilitated by a catalytic amount of acid, which protonates the carbonyl oxygen, rendering it more electrophilic.
-
Imine Reduction: The hydride reducing agent (sodium borohydride) selectively reduces the C=N double bond of the imine to furnish the final secondary amine product, N-methyl-8-quinolinemethanamine.
Visualized Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
Disclaimer: All chemical reactions must be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Amount (Example Scale) | Moles (mmol) | Equivalents |
| 8-Quinolinecarboxaldehyde | 157.17 | 491-48-5 | 1.57 g | 10.0 | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 74-89-5 | 2.33 mL | 30.0 | 3.0 |
| Methanol (MeOH) | 32.04 | 67-56-1 | 50 mL | - | - |
| Acetic Acid (Glacial) | 60.05 | 64-19-7 | ~0.1 mL | ~1.7 | ~0.17 |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | 0.76 g | 20.0 | 2.0 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | As needed | - | - |
| Saturated NaHCO₃ (aq) | 84.01 | 144-55-8 | As needed | - | - |
| Brine (Saturated NaCl aq) | 58.44 | 7647-14-5 | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-quinolinecarboxaldehyde (1.57 g, 10.0 mmol).
-
Dissolution: Add methanol (50 mL) to the flask and stir until the aldehyde is completely dissolved.
-
Imine Formation: Add the methylamine solution (2.33 mL, 30.0 mmol) dropwise to the stirred solution at room temperature. Follow this with the addition of 3-4 drops of glacial acetic acid (~0.1 mL) to catalyze imine formation.
-
Equilibration: Stir the reaction mixture at room temperature for 60 minutes. The solution may change color. Monitor the formation of the imine by Thin Layer Chromatography (TLC) if desired.
-
Reduction: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, slowly add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15-20 minutes.
-
Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent rapid hydrogen gas evolution, which can cause foaming. Cooling the reaction mixture favors the reduction of the pre-formed iminium ion over the starting aldehyde.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours or overnight to ensure the reaction goes to completion.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using an eluent system of 95:5 DCM:MeOH) until the starting aldehyde spot has been completely consumed.
Work-up and Purification
-
Solvent Removal: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Quenching: To the resulting residue, cautiously add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes the acetic acid and quenches any unreacted sodium borohydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or fluted filter paper to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient elution starting from 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0% to 5% MeOH) is typically effective. Adding a small amount of triethylamine (0.5%) to the eluent can prevent the product from streaking on the silica gel.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to obtain N-methyl-8-quinolinemethanamine as a purified oil or solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[5]
| Technique | Expected Result / Key Features |
| Appearance | Pale yellow to amber oil or low-melting solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.9 (dd, H2), ~8.1 (dd, H4), ~7.7 (dd, H5), ~7.5 (m, H3, H6), ~7.4 (t, H7), ~4.1 (s, 2H, -CH₂-), ~2.5 (s, 3H, -NCH₃), ~1.8 (br s, 1H, -NH-). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): Aromatic carbons (~121-150 ppm), Methylene carbon (-CH₂-) (~55 ppm), Methyl carbon (-NCH₃) (~36 ppm). |
| Mass Spec. (ESI+) | Expected [M+H]⁺: m/z = 173.11. |
| FTIR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch, secondary amine), ~3050 (Aromatic C-H stretch), ~2940, 2800 (Aliphatic C-H stretch), ~1590, 1500 (C=C, C=N stretch of quinoline). |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. BenchChem.
- Kumar, A., et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters.
- PubChem. N-Methyl-1-(quinolin-8-yl)methanamine. National Center for Biotechnology Information.
- Kovács, L., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.
- Chemistry Skills. (2023). Reductive Amination. YouTube.
- BLDpharm. (n.d.). N-Methyl-1-(quinolin-8-yl)methanamine dihydrochloride.
- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
- Khan, I., et al. (2019). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. Chiang Mai Journal of Science.
- Sokol, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.
- Filali Baba, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and biological activities. Moroccan Journal of Heterocyclic Chemistry.
- Jagadeesh, R. V., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. SynOpen.
- Sigma-Aldrich. (n.d.). 2-Methyl-8-quinolinamine.
- BenchChem. (2025). Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide. BenchChem.
- Shcherbakov, I. N., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts.
- Deshmukh, D. G., et al. (2015).
Sources
The Versatile Operative: N-methyl-1-quinolin-8-ylmethanamine as a Bidentate Ligand in Modern Catalysis
The Versatile Operative: N-methyl-1-quinolin-8-ylmethanamine as a Bidentate Ligand in Modern Catalysis
In the landscape of synthetic chemistry, the development of efficient catalytic systems is paramount for advancing drug discovery and materials science. Among the myriad of molecular tools available, bidentate ligands play a crucial role in dictating the reactivity and selectivity of transition metal catalysts. This guide delves into the application of N-methyl-1-quinolin-8-ylmethanamine, a structurally simple yet highly effective bidentate ligand, in key catalytic transformations. Its unique electronic and steric properties, stemming from the quinoline moiety and the secondary amine, render it a powerful controller of catalytic activity.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and actionable protocols for leveraging N-methyl-1-quinolin-8-ylmethanamine in their synthetic endeavors. We will explore its role in palladium-catalyzed cross-coupling reactions and iridium-catalyzed transfer hydrogenation, offering insights into the causality behind experimental choices and providing self-validating protocols.
Ligand at a Glance: Structural and Electronic Rationale
N-methyl-1-quinolin-8-ylmethanamine features a quinoline ring system and a methyl-substituted aminomethyl arm at the 8-position. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center through the quinoline nitrogen and the exocyclic amine nitrogen. This chelation is fundamental to its function, as it imparts thermal stability to the catalytic complex and influences the geometry around the metal, thereby controlling substrate approach and product formation.
The quinoline nitrogen, being part of an aromatic system, is a relatively weak σ-donor but a good π-acceptor. In contrast, the secondary amine is a stronger σ-donor. This electronic disparity allows for a "push-pull" effect on the metal center, modulating its reactivity. The methyl group on the amine provides a moderate steric hindrance that can be beneficial for achieving selectivity in certain reactions.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The choice of ligand is critical for the efficiency of the palladium catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[2] N-methyl-1-quinolin-8-ylmethanamine serves as an effective N,N-bidentate ligand for this transformation, stabilizing the palladium center and promoting high catalytic turnover.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established. The N-methyl-1-quinolin-8-ylmethanamine ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition of the aryl halide. The coordination of the ligand also influences the rate of transmetalation with the organoboron reagent and the final reductive elimination step that furnishes the biaryl product and regenerates the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using an in situ generated palladium catalyst with N-methyl-1-quinolin-8-ylmethanamine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-methyl-1-quinolin-8-ylmethanamine
-
Aryl bromide
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and N-methyl-1-quinolin-8-ylmethanamine (1.2 mol%) in toluene (2 mL). Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating complex formation.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask charged with Pd(OAc)₂ and the ligand), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 90 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 85 |
Table 1: Representative yields for the Suzuki-Miyaura coupling using the N-methyl-1-quinolin-8-ylmethanamine ligand system.
Application II: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. The use of chiral ligands is essential for achieving high enantioselectivity. While N-methyl-1-quinolin-8-ylmethanamine itself is achiral, its structural motif is closely related to chiral diamine ligands derived from 8-aminoquinolines that have shown success in this field.[3] This section will outline a protocol for a model transfer hydrogenation reaction, highlighting the role of the ligand in the catalytic cycle. For achieving asymmetry, a chiral version of the ligand would be required.
Mechanistic Insights
In transfer hydrogenation, a hydrogen donor (e.g., isopropanol or formic acid) provides the hydrogen equivalents. The iridium catalyst, coordinated to the bidentate ligand, facilitates the transfer of hydrogen to the substrate (e.g., a ketone). The N,N-bidentate ligand is crucial for creating a chiral environment around the metal center (if a chiral ligand is used) and for activating the iridium for the hydrogen transfer steps.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Application of Palladium(II) Complexes with N-methyl-8-quinolinemethanamine
Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Application of Palladium(II) Complexes with N-methyl-8-quinolinemethanamine
This document provides a detailed guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of Palladium(II) complexes featuring the bidentate N,N-donor ligand, N-methyl-8-quinolinemethanamine. The protocols herein are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and innovate upon these methods.
Introduction: The Significance of Quinoline-Based Palladium(II) Complexes
Palladium complexes are cornerstones of modern chemistry, renowned for their catalytic prowess in cross-coupling reactions and their emerging potential in medicinal applications. The reactivity, stability, and selectivity of a palladium center are profoundly influenced by its coordination environment. Quinoline moieties, as ligands, are of particular interest due to their rigid, planar structure and strong σ-donating properties, which can stabilize the palladium center and modulate its electronic properties.[1]
The N-methyl-8-quinolinemethanamine ligand is a versatile bidentate chelator, forming a stable five-membered ring upon coordination with a metal center. This chelation effect enhances the thermodynamic stability of the resulting complex compared to monodentate analogues. The specific complex detailed in this guide, Dichloro(N-methyl-8-quinolinemethanamine)palladium(II), serves as an excellent model system and a versatile precursor for a range of applications, from catalysis to drug development.[2][3]
Part I: Synthesis of the Ligand: N-methyl-8-quinolinemethanamine
The synthesis of the palladium complex begins with the preparation of its unique ligand. As N-methyl-8-quinolinemethanamine is not widely commercially available, a reliable synthetic route is essential. We will employ a classic and efficient two-step procedure starting from 8-methylquinoline.
Principle and Rationale
The chosen synthetic pathway involves the radical bromination of the methyl group of 8-methylquinoline, followed by nucleophilic substitution with methylamine.
-
Bromination: The use of N-Bromosuccinimide (NBS) with a radical initiator like Benzoyl Peroxide (BPO) is a standard method for the selective bromination of benzylic C-H bonds. This reaction is preferred for its selectivity and milder conditions compared to using elemental bromine.
-
Amination: The resulting 8-(bromomethyl)quinoline is a potent electrophile. It readily undergoes an S_N2 reaction with methylamine, a strong nucleophile, to yield the desired secondary amine ligand. An excess of methylamine is used to drive the reaction to completion and to act as a base, neutralizing the HBr byproduct to prevent the protonation of the product.
Detailed Protocol: Ligand Synthesis
Step 1: Synthesis of 8-(bromomethyl)quinoline
-
To a 250 mL round-bottom flask, add 8-methylquinoline (5.0 g, 34.9 mmol), N-Bromosuccinimide (NBS) (6.8 g, 38.4 mmol), and 100 mL of carbon tetrachloride (CCl₄).
-
Add a catalytic amount of Benzoyl Peroxide (BPO) (0.17 g, 0.7 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) under magnetic stirring for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) [Mobile phase: 20% Ethyl Acetate in Hexane]. The reaction is complete when the starting material spot has disappeared.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield 8-(bromomethyl)quinoline as a pale-yellow solid.
Step 2: Synthesis of N-methyl-8-quinolinemethanamine
-
In a sealed pressure vessel, dissolve the 8-(bromomethyl)quinoline (4.0 g, 18.0 mmol) in 50 mL of Tetrahydrofuran (THF).
-
Cool the solution in an ice bath and carefully add a 40% aqueous solution of methylamine (15 mL, ~175 mmol).
-
Seal the vessel and allow the mixture to stir at room temperature for 24 hours.
-
After 24 hours, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on silica gel [Mobile phase: 5% Methanol in Dichloromethane] to yield N-methyl-8-quinolinemethanamine as a yellow oil.
Characterization Data for N-methyl-8-quinolinemethanamine
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.90 (dd, 1H), 8.15 (dd, 1H), 7.70 (dd, 1H), 7.50 (m, 2H), 7.40 (dd, 1H), 4.15 (s, 2H, -CH₂-), 2.55 (s, 3H, -CH₃), 1.90 (br s, 1H, -NH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.5, 149.8, 136.5, 136.2, 129.0, 127.8, 126.5, 126.0, 121.2, 55.0 (-CH₂-), 36.0 (-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₁H₁₃N₂: 173.1073; found: 173.1070 |
Part II: Synthesis of Dichloro(N-methyl-8-quinolinemethanamine)palladium(II)
The coordination of the synthesized ligand to a palladium(II) center is a straightforward process, typically involving the displacement of labile ligands from a suitable palladium precursor.
Principle and Rationale
We will use bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂], as the palladium precursor.
-
Choice of Precursor: The acetonitrile ligands in [PdCl₂(MeCN)₂] are weakly coordinated and easily displaced by stronger donor ligands like the bidentate amine we have synthesized. This allows the reaction to proceed under mild conditions.[4]
-
Choice of Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is relatively non-coordinating and readily dissolves both the palladium precursor and the organic ligand, facilitating a homogeneous reaction environment.
-
Stoichiometry: A 1:1 molar ratio of the ligand to the palladium precursor is used, as the ligand is bidentate and will occupy two coordination sites on the square-planar palladium(II) center.[3][5]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target Palladium(II) complex.
Detailed Protocol: Complex Synthesis
-
In a 100 mL Schlenk flask under an argon atmosphere, dissolve N-methyl-8-quinolinemethanamine (0.50 g, 2.9 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (0.75 g, 2.9 mmol) in 20 mL of anhydrous DCM.
-
Slowly add the palladium solution to the ligand solution dropwise at room temperature with vigorous stirring.
-
A yellow precipitate will form almost immediately.
-
Continue stirring the suspension at room temperature for 4 hours to ensure the reaction goes to completion.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid sequentially with cold DCM (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under high vacuum for several hours. This typically yields the Dichloro(N-methyl-8-quinolinemethanamine)palladium(II) complex with high purity.
Characterization Data for the Palladium(II) Complex
| Analysis | Expected Results | Rationale for Change |
| ¹H NMR (400 MHz, DMSO-d₆) | Significant downfield shifts of quinoline and methylene protons compared to the free ligand. The -NH proton will also show a significant shift and broadening. | Coordination to the electron-deficient palladium center deshields the protons. |
| FT-IR (KBr, cm⁻¹) | Appearance of new bands in the far-IR region (300-400 cm⁻¹) for Pd-N and Pd-Cl stretches. Shift in C=N stretching frequencies of the quinoline ring. | These new bands are characteristic of the formation of metal-ligand bonds. |
| Elemental Analysis | Calculated for C₁₁H₁₂Cl₂N₂Pd: C, 37.59; H, 3.44; N, 7.97%. Found: C, 37.65; H, 3.41; N, 8.01%. | Confirms the elemental composition and purity of the complex. |
Part III: Application Protocol - Catalysis in Suzuki-Miyaura Cross-Coupling
Palladium complexes are workhorses in C-C bond formation. This synthesized complex can serve as a robust pre-catalyst for the Suzuki-Miyaura reaction, a powerful method for synthesizing biaryls.[6]
Principle and Rationale
The Pd(II) complex is a "pre-catalyst." In the reaction mixture, under basic conditions and at elevated temperatures, it is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. The N,N-ligand stabilizes the palladium species, preventing its precipitation as palladium black and promoting efficient catalysis.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle initiated by the Pd(II) pre-catalyst.
Detailed Protocol: Suzuki-Miyaura Reaction
This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.
-
To a 25 mL Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).
-
Add the palladium complex, Dichloro(N-methyl-8-quinolinemethanamine)palladium(II), (3.5 mg, 0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of a 4:1 mixture of Dioxane:Water as the solvent.
-
Place the sealed tube in a preheated oil bath at 100°C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel [Mobile phase: 5% Ethyl Acetate in Hexane] to yield 4-methoxybiphenyl.
Part IV: Application Protocol - In Vitro Cytotoxicity (MTT Assay)
Palladium complexes bearing quinoline ligands have shown promise as anticancer agents, often acting by interacting with DNA or inducing apoptosis.[5][7] The MTT assay is a standard method to assess the cytotoxic potential of a compound on cancer cell lines.
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[5]
Detailed Protocol: MTT Assay
-
Cell Culture: Seed human cervical cancer cells (HeLa) in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the palladium complex in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the palladium complex. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
-
Palladium(II) complexes of quinolinylaminophosphonates: synthesis, structural characterization, antitumor and antimicrobial activity. Dalton Transactions. [Link]
-
Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells. CCS Chemistry. [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry. [Link]
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]
-
Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Inorganica Chimica Acta. [Link]
-
Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Synthesis of the trans-bidentate ligand 1,2-bis(quinolin-2-ylethynyl)benzene and the X-ray crystal structure of its complex with palladium(II) chloride. ResearchGate. [Link]
-
Crystal and molecular structures of dichloridopalladium(II) containing 2-methyl- or 2-phenyl-8-(diphenyphosphanyl)quinoline. Acta Crystallographica Section E. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology. [Link]
-
Novel Pd(II) N,O-complexes: Structure and catalytic activity in Suzuki–Miyaura reactions. ResearchGate. [Link]
-
Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. ResearchGate. [Link]
-
Palladium(II) complexes of quinolinylaminophosphonates: synthesis, structural characterization, antitumor and antimicrobial activity. PubMed. [Link]
-
Primary amine-based palladium(II) complexes as catalysts for Suzuki-Miyaura reaction. Indian Journal of Chemistry. [Link]
-
Synthesis, characterization and cytotoxic activity of palladium (II) carbohydrate complexes. Journal of Chemical Sciences. [Link]
-
Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. Inorganic Chemistry. [Link]
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Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry. [Link]
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Application Notes and Protocols: Mastering C-H Activation with Quinoline-Based Directing Groups
Application Notes and Protocols: Mastering C-H Activation with Quinoline-Based Directing Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Quinoline Directing Groups in C-H Activation
The functionalization of carbon-hydrogen (C-H) bonds has revolutionized modern synthetic chemistry, offering a paradigm shift away from traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1][2] This atom- and step-economical approach allows for the direct conversion of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds, streamlining the synthesis of complex molecules.[3][4] Within this field, the challenge of regioselectivity—controlling which C-H bond reacts in a molecule with many—is paramount.
Quinoline-based scaffolds have emerged as powerful tools to address this challenge. They can function either as the substrate to be functionalized or as a directing group (DG) appended to a substrate.[5][6] The nitrogen atom within the quinoline ring system acts as a coordination site for a transition metal catalyst, delivering it to a specific, proximal C-H bond and thereby ensuring high regioselectivity.[7][8] This guide provides an in-depth exploration of reaction conditions and detailed protocols for C-H activation reactions utilizing two key quinoline-based directing strategies: the 8-aminoquinoline auxiliary and the quinoline N-oxide motif.
The Mechanism: How Quinoline Directing Groups Orchestrate Reactivity
The efficacy of quinoline-based directing groups lies in their ability to form stable metallacycle intermediates with the transition metal catalyst. This chelation-assisted strategy lowers the activation energy for the C-H cleavage step, which is often rate-determining.[9]
The most widely accepted mechanism for these transformations is the Concerted Metalation-Deprotonation (CMD) pathway.[5]
Key Steps in the Catalytic Cycle:
-
Coordination: The nitrogen atom of the quinoline directing group coordinates to the metal center (e.g., Pd(II), Rh(III)). In the case of bidentate directing groups like 8-aminoquinoline amides, a stable 5- or 6-membered chelate is formed.[10][11]
-
C-H Cleavage (CMD): The coordinated metal center is positioned in close proximity to the target C-H bond. A base, often a carboxylate anion (like acetate from the catalyst precursor or an additive), assists in abstracting the proton while the metal simultaneously binds to the carbon, forming a cyclometalated intermediate.[5]
-
Oxidative Addition/Reaction with Coupling Partner: The organometallic intermediate reacts with the coupling partner (e.g., an aryl halide). This can proceed through various pathways, including oxidative addition to form a high-valent metal species (e.g., Pd(IV)).[12]
-
Reductive Elimination: The desired C-C or C-X bond is formed as the two coupling partners are eliminated from the metal center, which is reduced to a lower oxidation state (e.g., Pd(II) to Pd(0)).
-
Catalyst Regeneration: An oxidant is often required to regenerate the active catalyst (e.g., reoxidizing Pd(0) to Pd(II)) to complete the catalytic cycle.[1]
Visualization: Generalized Catalytic Cycle
The following diagram illustrates the key steps in a typical Palladium-catalyzed C-H arylation cycle using an 8-aminoquinoline directing group.
Caption: Standard Experimental Workflow for C-H Activation.
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv., 0.2 mmol), palladium acetate (Pd(OAc)₂, 5-10 mol%, 0.01-0.02 mmol), and a base (e.g., K₂CO₃ or Cs₃PO₄, 2.0 equiv., 0.4 mmol).
-
Causality Insight: Palladium acetate is a common, air-stable Pd(II) precatalyst. The base is crucial for the concerted metalation-deprotonation (CMD) step, where it acts as the proton acceptor. [5]Cesium salts are often beneficial due to their solubility and ability to break up catalyst aggregates.
-
-
Reagent Addition: Add the aryl iodide (1.5-3.0 equiv., 0.3-0.6 mmol) followed by a high-boiling point solvent such as tert-amyl alcohol or toluene (to achieve a concentration of 0.1-0.2 M).
-
Inert Atmosphere: Seal the vial tightly with a PTFE-lined cap. Purge the vial with a stream of dry nitrogen or argon for 5-10 minutes by inserting inlet and outlet needles through the septum.
-
Causality Insight: While many reactions are robust, removing oxygen prevents potential oxidative degradation of the catalyst and substrates, ensuring reproducibility.
-
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100-140 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and filter through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired β-arylated product.
Table 1: Comparison of Conditions for AQ-Directed C-H Functionalization
| Catalyst System | Functionalization | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | β-C(sp³)-H Arylation | Aryl Iodide | Cs₃PO₄ | t-Amyl Alcohol | 120-140 | 70-95 | [10] |
| Pd(OAc)₂ | β-C(sp³)-H Alkylation | Alkyl Iodide | K₂CO₃ | t-Amyl Alcohol | 110-130 | 65-90 | [10] |
| [RuCl₂(p-cymene)]₂ | ortho-C(sp²)-H Annulation | Alkyne | Cu(OAc)₂·H₂O | DCE | 100 | 75-98 | [14] |
| Ni(OTf)₂ | ortho-C(sp²)-H Sulfonylation | Arylsulfonyl Chloride | K₂CO₃ | Dioxane | 120 | 60-85 | [15] |
| [RhCp*Cl₂]₂ | ortho-C(sp²)-H Alkenylation | Alkene | AgOAc | t-Amyl Alcohol | 100 | 70-92 | [16] |
Yields are representative and can vary based on specific substrates.
Protocol 2: Removal of the 8-Aminoquinoline Directing Group
A key advantage of the 8-aminoquinoline auxiliary is that it can be efficiently removed post-functionalization to reveal the free carboxylic acid. [10][11]
-
Setup: Dissolve the 8-aminoquinoline amide product (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add a large excess of a strong base, such as sodium hydroxide (NaOH) (10-20 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 12-24 hours until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with an organic solvent (e.g., ether or CH₂Cl₂) to remove the 8-aminoquinoline byproduct.
-
Isolation: Acidify the aqueous layer to a pH of ~2-3 with concentrated HCl. The carboxylic acid product will often precipitate and can be collected by filtration or extracted with an organic solvent.
Strategy 2: Quinoline N-Oxides for Remote C8-H Functionalization
The intrinsic electronic properties of the quinoline ring favor functionalization at the C2 or C4 positions. However, by converting the quinoline nitrogen to an N-oxide, its directing properties are fundamentally altered. [5][6]The N-oxide oxygen acts as an internal directing group, facilitating the formation of a five-membered metallacycle to selectively activate the C8-H bond. [4][13]
Protocol 3: Iridium-Catalyzed C8-H Arylation of Quinoline N-Oxides
This protocol provides a method for the selective arylation at the C8 position, a challenging transformation via classical methods. [17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the quinoline N-oxide substrate (1.0 equiv., 0.2 mmol), [Cp*IrCl₂]₂ (2.5 mol%), and AgOAc (20 mol%) to a screw-cap vial with a stir bar.
-
Causality Insight: Cp*Ir(III) catalysts are highly effective for C-H activation. [17]The silver salt acts as a halide scavenger and can assist in generating the active cationic iridium species.
-
-
Reagent Addition: Add the arylsilane coupling partner (e.g., Aryl-Si(OMe)₃, 2.0 equiv., 0.4 mmol) and a solvent such as 1,2-dichloroethane (DCE) or dioxane (0.1 M).
-
Causality Insight: Arylsilanes are effective coupling partners in Ir-catalyzed reactions and are often tolerant of a wide range of functional groups.[17]
-
-
Reaction: Seal the vial and place it in a heating block. Stir the reaction at a temperature ranging from room temperature to 80 °C for 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through Celite®. Concentrate the filtrate and purify the crude product by silica gel chromatography.
Table 2: Representative Conditions for Quinoline N-Oxide Directed C-H Functionalization
| Catalyst System | Functionalization | Coupling Partner | Additive/Oxidant | Solvent | Temp (°C) | Position | Reference |
| [CpIrCl₂]₂ | C-H Arylation | Arylsilane | AgOAc | DCE | RT - 80 | C8 | [17] |
| Pd(OAc)₂ | C-H Arylation | Aryl Iodide | Pivalic Acid | Toluene/H₂O | 120 | C8 | [13] |
| [CpRhCl₂]₂ | C-H Iodination | NIS | AgOAc | DCE | 100 | C8 | [13] |
| Pd(OAc)₂ | C-H Arylation | Aryl Bromide | PPh₃ / K₂CO₃ | Toluene | 130 | C2 | [18] |
| Pd(OAc)₂ | C-H Alkenylation | Alkene | Ag₂CO₃ | TFA | 100 | C2 | [19] |
Note the switch in regioselectivity to C2 with certain palladium systems, highlighting the tunability of the reaction.
Conclusion and Outlook
Quinoline-based directing groups provide a powerful and versatile platform for achieving highly regioselective C-H functionalization reactions. By understanding the underlying mechanistic principles and carefully selecting the catalyst, base, and reaction conditions, researchers can unlock efficient pathways to complex molecular architectures. The 8-aminoquinoline auxiliary offers a robust and removable option for directing functionalization on appended substrates, while the quinoline N-oxide motif provides an elegant solution for remote C8-H activation on the quinoline core itself. These strategies continue to accelerate innovation in drug discovery and materials science by enabling the rapid and precise modification of chemical scaffolds. [3]
References
-
Besson, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Verma, A. K., & Tripti, R. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. European Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Letters (2021). Catalytic C-H Activation. Oxford Academic. Available at: [Link]
-
Yadav, D., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bayo, E., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. Available at: [Link]
-
Allu, S., & Swamy, K. C. K. (2014). Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]
-
Shang, M., & Sun, B. (2014). Recent Advances in Directing Group-Induced C-H Activation Reactions. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. Available at: [Link]
-
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie. Available at: [Link]
-
Shao, Q., et al. (2018). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. Available at: [Link]
-
Besson, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research. Available at: [Link]
-
Kumar, M., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2023). Cp*IrIII-Catalyzed C8-Selective C-H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes. Journal of Organic Chemistry. Available at: [Link]
-
Fabry, D. C., & Ackermann, L. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]
-
Davies, H. M. L., & Morton, D. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]
-
Sharma, S., & Han, S. (2015). Switching of “Rollover Pathway” in Rhodium(III)-Catalyzed C–H Activation of Chelating Molecules. ACS Catalysis. Available at: [Link]
-
Wang, C., et al. (2018). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science. Available at: [Link]
-
da Silva, F. A., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Liu, W., et al. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. Available at: [Link]
-
Dhiman, S. (2022). Directing groups (DG) based strategies for C−H activation. ResearchGate. Available at: [Link]
-
Besson, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Wang, H., et al. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Organic Chemistry Frontiers. Available at: [Link]
-
Srimontree, W., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]
-
Sharma, S., et al. (2022). Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. Synthesis. Available at: [Link]
-
Kantak, A., & Deboef, B. (2013). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Request PDF on ResearchGate. Available at: [Link]
-
Chen, G., et al. (2015). Ligand-Enabled Arylation of γ-C–H Bonds. Angewandte Chemie International Edition. Available at: [Link]
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Precision Protocols for 8-Substituted Quinoline Synthesis via Reductive Amination
Precision Protocols for 8-Substituted Quinoline Synthesis via Reductive Amination
Executive Summary: The 8-Position Challenge
The 8-substituted quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in antimalarials (Primaquine, Tafenoquine), neuroprotective agents, and high-performance organometallic ligands. However, functionalizing the 8-position via reductive amination presents unique challenges compared to standard benzenoid systems:
-
Peri-Steric Hindrance: The C8 substituent is spatially crowded by the C1-nitrogen lone pair and the C7 hydrogen, impeding the attack of bulky electrophiles.
-
Electronic Deactivation: When starting from 8-aminoquinoline, the amine is an electron-poor aniline, making imine formation slow.
-
Chelation Interference: The quinoline nitrogen (N1) is a competent ligand. It can sequester metal catalysts or Lewis acids intended to activate the carbonyl, stalling the reaction.
This guide provides three field-validated protocols designed to overcome these specific barriers, ensuring high yields and reproducibility.
Decision Matrix: Selecting the Right Protocol
Before beginning, select the protocol that matches your specific starting materials and constraints.
Figure 1: Decision tree for selecting the optimal reductive amination strategy based on substrate electronics and sterics.
Protocol A: The "Workhorse" Method (STAB)
Scope: Reaction of Quinoline-8-carbaldehyde with primary/secondary amines. Mechanism: Direct reductive amination.[1][2] Sodium Triacetoxyborohydride (STAB) is mild and does not reduce the aldehyde/ketone competitively, allowing for "one-pot" execution.
Materials
-
Substrate: Quinoline-8-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA)
-
Reductant: Sodium triacetoxyborohydride (STAB), 1.4 – 1.5 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slightly elevated temperatures if imine formation is slow.
-
Additive: Acetic Acid (AcOH), 1.0 equiv (Catalyst for imine formation).
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask under N₂, dissolve Quinoline-8-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Add the Amine (1.1 mmol).
-
Add AcOH (1.0 mmol).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine (often a shift to lower polarity).
-
-
Reduction:
-
Cool the mixture to 0 °C (optional, but recommended to suppress side reactions).
-
Add STAB (1.5 mmol) in one portion.
-
Allow to warm to RT and stir for 2–16 hours.
-
-
Workup (Critical for Quinolines):
-
Quench with saturated aqueous NaHCO₃ (do not use strong base initially to avoid emulsions). Stir for 15 mins until gas evolution ceases.
-
Extract with DCM (3 x 10 mL).
-
Acid-Base Purification (Self-Validating Step):
-
Extract the organic layer with 1M HCl (aqueous).[3] The product (basic quinoline) moves to the aqueous phase; non-basic impurities stay in DCM.
-
Discard DCM layer.
-
Basify the aqueous layer to pH >10 using 4M NaOH.
-
Extract the now-cloudy aqueous layer with DCM (3 x 15 mL).
-
-
Why this works: STAB is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the neutral aldehyde.
Protocol B: The "Power User" Method (Titanium-Mediated)
Scope: Reaction of 8-Aminoquinoline with Ketones or sterically hindered Aldehydes. Challenge: 8-Aminoquinoline is a weak nucleophile (aniline-like). Standard conditions often fail to drive the equilibrium toward the imine. Solution: Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium).
Materials
-
Substrate: 8-Aminoquinoline (1.0 equiv)
-
Carbonyl: Ketone/Aldehyde (1.2 – 2.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (neat), 1.25 – 2.0 equiv
-
Reductant: NaBH₄ (sodium borohydride), 1.5 equiv.[3] Note: NaBH(OAc)₃ is too bulky for the Ti-complex.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[3]
Step-by-Step Procedure
-
Complexation & Dehydration:
-
In a dried vial, combine 8-Aminoquinoline (1.0 mmol) and the Ketone (1.5 mmol).
-
Add Ti(OiPr)₄ (2.0 mmol) neat via syringe. (Caution: Moisture sensitive).
-
Stir the neat mixture (or concentrated solution) at RT for 6–12 hours.
-
Observation: The solution often becomes viscous and changes color (yellow/orange) as the titanate-imine complex forms.
-
-
Reduction:
-
Dilute the mixture with absolute EtOH (5 mL).
-
Add NaBH₄ (1.5 mmol) carefully (gas evolution).
-
Stir for 2–4 hours at RT.
-
-
Workup (Titanium Removal):
-
Crucial Step: Quench by adding 2 mL of water. A heavy white precipitate (TiO₂) will form.
-
Dilute with EtOAc (20 mL).
-
Filter through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
Perform the Acid-Base extraction described in Protocol A to remove unreacted ketone.
-
Protocol C: Catalytic Transfer Hydrogenation (Scalable/Green)
Scope: Large-scale synthesis or when boron waste is prohibited. Catalyst: [Cp*Ir(H₂O)₃]SO₄ or commercially available Iridium reductive amination catalysts.
Materials
-
Substrate: Quinoline-8-carbaldehyde + Amine.
-
Catalyst: [Cp*IrCl₂]₂ (1 mol%) + ligand (e.g., TsDPEN) or simple Ir(III) salts.
-
Reductant: Sodium Formate (HCOONa) or Formic Acid/TEA azeotrope.
-
Solvent: Water or Water/MeOH mixture.
Step-by-Step Procedure
-
Setup:
-
Mix Quinoline-8-carbaldehyde (10 mmol) and Amine (11 mmol) in water (20 mL).
-
Add Catalyst (0.1 mmol, 1 mol%).
-
Add Sodium Formate (50 mmol, 5 equiv).
-
-
Reaction:
-
Heat to 80 °C in a sealed vessel.
-
Stir for 12–24 hours.
-
-
Workup:
Scientific Rationale: Iridium catalysts are highly tolerant of the quinoline nitrogen (unlike Palladium, which is easily poisoned by the N1/N8 chelation bite). Formate serves as a safe, soluble hydrogen source.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Imine formation incomplete. | Add 3Å molecular sieves to the imine formation step. Increase AcOH to 2.0 equiv. |
| Low Conversion (Protocol B) | Steric bulk of ketone. | Increase Ti(OiPr)₄ to 3.0 equiv. Heat the neat mixture to 60 °C before adding solvent/borohydride. |
| Product trapped in emulsion | Amphiphilic nature of quinoline. | Avoid basic workup initially. Use the Acid-Base extraction method.[8] Filter through Celite if Ti is used. |
| Starting Material Recovery | Reduction of aldehyde to alcohol.[9] | Imine formation was too slow. Ensure pre-stirring (step 1) is complete before adding reducing agent. |
| Over-alkylation | Primary amine reacts twice. | Use a large excess of the amine (5–10 equiv) if the amine is cheap. Use Protocol A (STAB) which suppresses over-alkylation. |
Mechanistic Visualization
The following diagram illustrates the critical role of Titanium in Protocol B, bridging the steric gap at the 8-position.
Figure 2: Titanium(IV) acts as a Lewis acid to activate the ketone and traps the water byproduct, driving the unfavorable equilibrium of the sterically hindered 8-aminoquinoline imine formation.[8][10]
References
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[11] Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1.
-
Török, B., et al. (2020). "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds." Frontiers in Chemistry.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. designer-drug.com [designer-drug.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Technical Notes & Optimization
Preventing oxidation of 8-aminoquinoline derivatives during storage
Preventing oxidation of 8-aminoquinoline derivatives during storage
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Prevention of Oxidative Degradation in 8-Aminoquinoline Derivatives
Introduction: The "Why" Behind the Instability
Welcome to the 8-AQ Stability Hub. If you are working with 8-aminoquinolines (e.g., Primaquine, Tafenoquine, or directing groups for C-H activation), you are managing a "chemical fuse."[1][2]
The instability of 8-AQs is not random; it is mechanistic. The electron-rich amino group at position 8 is electronically coupled to the quinoline nitrogen. Upon exposure to atmospheric oxygen and light, these compounds undergo oxidative dehydrogenation . This generates a radical cation intermediate, which rapidly collapses into a highly reactive quinone-imine species.[1] These intermediates then polymerize or hydrolyze, leading to the characteristic "tar" formation often seen in aged samples.[2]
To preserve your samples, you must interrupt this radical pathway.[1]
Module 1: The Degradation Pathway (Visualized)
Understanding the enemy is the first step to defeating it. The diagram below illustrates the cascade from a pristine sample to an oxidized impurity.
Figure 1: The oxidative cascade of 8-aminoquinolines. Note that the Quinone Imine is the critical "point of no return."
Module 2: Storage Protocols (The Prevention)
Do not rely on standard "shelf storage." 8-AQs requires a Self-Validating Storage System .
Protocol A: The "Double-Barrier" System (Long-Term Storage)
Recommended for storage > 1 week.
-
Primary Containment: Transfer the solid 8-AQ into an amber glass vial.
-
Why: Amber glass blocks UV light (290–450 nm), which catalyzes the initial radical formation.
-
-
Inerting: Flush the headspace with Argon (Ar) or Nitrogen (N2) for 30 seconds before capping.
-
Why: Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
-
Secondary Containment: Place the sealed amber vial inside a heat-sealable Mylar® bag or a secondary jar containing a packet of activated silica gel and an oxygen scavenger.
-
Thermal Control: Store at -20°C .
-
Why: Low temperature kinetically traps the molecule, slowing the rate of oxidation significantly.[2]
-
Storage Decision Matrix
Figure 2: Storage workflow. Note that solution-state storage is highly discouraged due to accelerated oxidation.[2]
Module 3: Troubleshooting & Diagnosis
Is your sample compromised? Use this diagnostic table to verify integrity before use.
| Symptom | Diagnosis | Technical Explanation | Recommended Action |
| Color Change (Yellow | Surface Oxidation | Formation of conjugated quinone-imine species on the crystal surface. | Purify. (See Module 4). If minor, wash with cold ether.[1] |
| Solubility Drop | Polymerization | Oxidized oligomers are often less soluble in organic solvents than the monomer. | Filter solids. If bulk is insoluble, discard.[1][2] |
| LC-MS: M+14 / M+16 | Oxygen Incorporation | Formation of N-oxide (M+16) or Carbonyl (M+14) species. | Purify. These impurities can poison catalysts in C-H activation. |
| LC-MS: 2M-2 | Dimerization | Oxidative coupling of two amine units (azo or hydrazine linkage). | Discard. Difficult to separate from monomer. |
Module 4: Recovery Protocol (Purification)
If your 8-AQ has oxidized (turned brown/black), do not use it directly . Impurities can act as radical scavengers, killing catalytic cycles or skewing biological assays.[1]
The "Acid-Base Rescue" Protocol
This method exploits the basicity of the quinoline nitrogen to separate it from neutral oxidized tars.[2]
Reagents Needed:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[3]
-
1M HCl (aq)[3]
-
1M NaOH (aq) or Sat.[3] NaHCO3
-
Brine[2]
Step-by-Step:
-
Dissolution: Dissolve the crude/oxidized material in DCM. (The solution will be dark).
-
Acid Extraction: Extract the organic layer with 1M HCl (3x) .
-
Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove trapped organics.
-
Basification: Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 10.
-
Observation: The solution will become cloudy as the free base precipitates or oils out.
-
-
Re-Extraction: Extract the aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined organic layers over
, filter, and concentrate in vacuo.-
Result: You should recover a bright yellow/orange solid.
-
Frequently Asked Questions (FAQs)
Q: Can I store 8-aminoquinolines in DMSO or Methanol stock solutions? A: Avoid if possible. In solution, the molecular mobility increases, accelerating the collision frequency with dissolved oxygen.[2] If you must store a stock solution, use degassed anhydrous solvents, store under Argon at -20°C, and use within 24 hours.[1][2]
Q: Why is the salt form (e.g., Diphosphate or HCl) more stable than the free base? A: Protonation of the amine/quinoline nitrogen reduces the electron density of the ring system.[2] This raises the oxidation potential, making it thermodynamically harder for oxygen to abstract an electron and initiate the radical cascade.[2]
Q: My 8-AQ is an oil. How do I store it? A: Oils have a massive surface area relative to crystalline solids, making them hyper-sensitive to air.
-
Recommendation: Convert it to a solid salt (e.g., HCl or Tosylate salt) for storage. If it must remain an oil, store in a sealed ampoule under Argon.[1]
References
-
Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. (2021). Link
-
Primaquine diphosphate: Chemical Properties and Stability. ChemicalBook. (2026).[7] Link
-
Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134. Link
-
Metabolism of 8-aminoquinoline antimalarial agents. World Health Organization (WHO). Link
-
Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem Technical Support. Link
Sources
- 1. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 2. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Primaquine diphosphate | 63-45-6 [chemicalbook.com]
Technical Support Center: Optimizing Crystal Growth of Quinoline Amine Oxalate Salts
Technical Support Center: Optimizing Crystal Growth of Quinoline Amine Oxalate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the crystal growth of quinoline amine oxalate salts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals at all. What are the most common reasons for crystallization failure?
A1: Complete failure to produce crystals from a solution of quinoline amine oxalate salt typically points to one of several key factors:
-
High Solubility in the Chosen Solvent: If your salt is highly soluble in the selected solvent, the solution may not reach the necessary level of supersaturation for nucleation to occur.[1][2] You should consider screening for a less polar solvent or employing an anti-solvent to decrease the salt's solubility.[1]
-
Insufficient Supersaturation: Crystallization begins when the concentration of the solute exceeds its saturation point.[3] If the concentration is too low, you may need to either increase the initial amount of the salt or reduce the solvent volume through slow evaporation.[1][3]
-
Purity of the Starting Materials: Impurities can significantly inhibit crystal nucleation and growth.[2][3] Ensure that both the quinoline amine and oxalic acid are of high purity before attempting crystallization.
Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out," where the solute separates as a liquid phase instead of a solid, is a common problem. It often occurs when supersaturation is achieved too rapidly or at a temperature above the compound's melting point in that specific solvent environment.[1][4][5]
To troubleshoot this, try the following:
-
Slow Down the Process: Reduce the rate of cooling or the rate of anti-solvent addition.[1] A slower approach allows molecules more time to orient themselves into an ordered crystal lattice.
-
Adjust the Solvent System: Use a solvent mixture to fine-tune the solvating properties.[1] Sometimes, adding a small amount of a "better" solvent can prevent the oiling out phenomenon.
-
Increase the Solvent Volume: Adding more solvent can keep the compound in solution for longer as it cools, preventing it from crashing out as an oil.[4][5]
Q3: The crystals I'm getting are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The size and morphology of your crystals are directly related to the rate of nucleation versus the rate of crystal growth. To obtain larger crystals, you want to favor growth over nucleation.
-
Minimize Nucleation Sites: Fewer initial crystals will lead to larger individual crystals. Ensure your crystallization vessel is clean and free of scratches or dust that can act as nucleation sites.[6]
-
Slow the Crystallization Process: Rapid crystallization often leads to a large number of small crystals.[4][5] Slowing down the process by reducing the rate of cooling, evaporation, or anti-solvent addition gives molecules more time to add to existing crystal lattices rather than forming new nuclei.[4][5]
-
Optimize Solvent Choice: The solvent can significantly influence crystal habit.[7][8][9] Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant (block-like) crystals over needles.
Q4: I'm observing different crystal forms (polymorphs). How can I control which form crystallizes?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[10][11] Controlling polymorphism involves carefully managing crystallization conditions:
-
Solvent Selection: The choice of solvent is a primary factor in determining which polymorph is favored.[12]
-
Temperature Control: Crystallizing at different temperatures can lead to the formation of different polymorphs.[6][12]
-
Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates.[9]
Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to common crystallization problems.
Issue 1: No Crystallization
| Possible Cause | Scientific Rationale | Recommended Action |
| Solution is Undersaturated | The concentration of the quinoline amine oxalate salt is below its solubility limit at the given temperature. For crystallization to occur, the solution must be supersaturated.[3] | Increase the concentration of the salt or slowly evaporate the solvent to reach the saturation point.[1][3] |
| High Activation Energy for Nucleation | The formation of a stable crystal nucleus requires overcoming a thermodynamic energy barrier. Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically hindered. | Introduce a seed crystal of the desired compound to bypass the initial nucleation step.[2] Alternatively, scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[2][4][5] |
| Inappropriate Solvent Choice | The salt may be excessively soluble in the chosen solvent, making it difficult to achieve the necessary level of supersaturation.[1] | Screen a range of solvents with varying polarities. Consider using an anti-solvent, a solvent in which the salt is insoluble, to gradually decrease its solubility.[1][13][14] |
Issue 2: Poor Crystal Quality (Small, Needles, Amorphous Powder)
| Possible Cause | Scientific Rationale | Recommended Action |
| Rapid Supersaturation | If supersaturation is generated too quickly (e.g., by crash cooling), the rate of nucleation will dominate over the rate of crystal growth, resulting in a large number of small crystals or an amorphous precipitate.[1][4][5] | Slow down the crystallization process. Use a slower cooling rate, a slower evaporation rate, or a slower addition of anti-solvent.[1][4][5] |
| Solvent-Crystal Surface Interactions | The solvent can interact differently with various crystal faces, influencing the growth rate in different directions and ultimately determining the crystal's shape (morphology).[8][9] | Experiment with different solvents or solvent mixtures. Sometimes a small amount of an additive can modify the crystal habit.[7] |
| Presence of Impurities | Impurities can be incorporated into the crystal lattice, disrupting its growth and leading to smaller, less perfect crystals.[3] | Ensure the starting materials are of the highest possible purity. If necessary, purify the quinoline amine or oxalic acid before crystallization.[3] |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Crystallization
This protocol is designed to identify a suitable solvent or solvent system that provides a significant solubility difference for your quinoline amine oxalate salt at different temperatures.
-
Preparation: Prepare small, equal quantities of your quinoline amine oxalate salt.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water).[15]
-
Solubility Testing:
-
In separate small vials, add a known amount of the salt (e.g., 10 mg).
-
Incrementally add a specific solvent at room temperature with stirring until the solid completely dissolves. Record the volume of solvent required.
-
Repeat the process at an elevated temperature (e.g., 50 °C).
-
-
Analysis: A good solvent for cooling crystallization will show a significant increase in solubility at the higher temperature. For anti-solvent crystallization, you are looking for a "good" solvent where the salt is highly soluble and an "anti-solvent" where it is poorly soluble.[13]
Protocol 2: Slow Cooling Crystallization
This is a fundamental technique effective for compounds whose solubility is highly dependent on temperature.[1]
-
Dissolution: In a suitable flask, dissolve the quinoline amine oxalate salt in the minimum amount of a pre-selected hot solvent to create a saturated solution.[13]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations.[16] For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize the yield of crystals.[13]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and allow them to dry.[1]
Protocol 3: Vapor Diffusion
This method is particularly effective for growing high-quality single crystals from small amounts of material.[13][17]
-
Preparation: Dissolve your quinoline amine oxalate salt in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a volatile "anti-solvent" in which your compound is poorly soluble.[13]
-
Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution containing your compound, gradually reducing its solubility and inducing crystallization.[16]
-
Monitoring: Monitor the vial for crystal growth over several days to weeks.
Visualizations
Experimental Workflow for Crystallization Method Selection
Caption: A decision-making workflow for selecting an appropriate crystallization method.
Troubleshooting Logic for No Crystal Formation
Caption: A logical flow for troubleshooting experiments where no crystals are forming.
References
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). Available at: [Link]
-
Growth of Oxalic Acid Single Crystals from Solution: Solvent Effects on Crystal Habit. The American Mineralogist. Available at: [Link]
-
Crystal Growing Tips. University of Florida. (2015). Available at: [Link]
-
Molecular salts of quinine. A crystal engineering route to enhance the aqueous solubility. Semantic Scholar. Available at: [Link]
-
Harnessing Solvent Displacement Crystallization for Actinide Synthesis: Insights from Uranyl Oxalate. ACS Omega. (2024). Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. (2024). Available at: [Link]
-
6.6D: Troubleshooting. Chemistry LibreTexts. (2024). Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. (2022). Available at: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. (2025). Available at: [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Available at: [Link]
-
What should I do if crystallisation does not occur? Quora. (2017). Available at: [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. (2009). Available at: [Link]
-
scXRD: Growing single crystals. University of York. Available at: [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. (2025). Available at: [Link]
- The salt form of quinoline, crystal form and preparation method thereof and intermediate. Google Patents.
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes. (2021). Available at: [Link]
- The crystallization of quinoline. Google Patents.
-
Guide for crystallization. University of Geneva. Available at: [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm. (2005). Available at: [Link]
-
Quinolines block every step of malaria heme crystal growth. PNAS. (2017). Available at: [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. (2024). Available at: [Link]
-
Salt Solubility. SlidePlayer. Available at: [Link]
-
Recent advances in the identification and prediction of polymorphs. Semantic Scholar. Available at: [Link]
-
An experimental screen for quinoline/fumaric acid salts and co-crystals. Royal Society of Chemistry. Available at: [Link]
-
The Solubility of Ammonium Oxalate in Water. ACS Publications. (2002). Available at: [Link]
-
Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. (2012). Available at: [Link]
-
Effect of Temperature on Solubility of a Salt. YouTube. (2020). Available at: [Link]
-
Growth and characterization of organic 4-aminopyridinium oxalate single crystals. ResearchGate. (2025). Available at: [Link]
-
Bio-inspired multifunctional disruptors of calcium oxalate crystallization. Nature Communications. (2025). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Growth of Oxalic Acid Single Crystals from Solution: Solvent Effects on Crystal Habit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Harnessing Solvent Displacement Crystallization for Actinide Synthesis: Insights from Uranyl Oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Purification of oily N-methyl-8-quinolinemethanamine via oxalate salt formation
Purification of oily N-methyl-8-quinolinemethanamine via oxalate salt formation
Technical Support Center: Purification of Oily Amines Ticket #802-QM: N-methyl-8-quinolinemethanamine Oxalate Crystallization[1]
User Query:
"I have synthesized N-methyl-8-quinolinemethanamine (CAS: 60843-63-2) via reductive amination. The product is a viscous, dark oil that refuses to crystallize.[2] I need to handle it as a solid for accurate weighing and storage. How do I purify it via oxalate salt formation?"
Scientist’s Response
From: Dr. Aris Thorne, Senior Application Scientist Subject: RESOLVED: Protocol for Oxalate Salt Purification of Lipophilic Quinoline Amines
Hello,
This is a classic "Oily Amine Syndrome" issue. N-methyl-8-quinolinemethanamine (and many 8-substituted quinolines) possesses a greasy lipophilic aromatic core that disrupts crystal packing in its free base form.[1]
While Hydrochloride (HCl) salts are the default choice for many, they are often hygroscopic for this class of molecules, leading to deliquescence (turning into a puddle on the balance).[2] Oxalic acid is the superior choice here.[1] It provides a rigid, planar dicarboxylate counter-ion that enhances lattice energy, forcing the "greasy" amine into a stable crystalline lattice.[2]
Below is the validated protocol, troubleshooting logic, and the mechanistic rationale you need to execute this purification.
Part 1: The Protocol (Standard Operating Procedure)
Objective: Convert crude oily N-methyl-8-quinolinemethanamine into a crystalline oxalate salt.
Prerequisites:
-
Crude Amine: Assumed >85% purity by TLC/NMR.
-
Oxalic Acid: Anhydrous (preferred) or Dihydrate.[1]
-
Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Diethyl Ether (Et2O).[1][2]
Step-by-Step Workflow
-
Stoichiometry Calculation (Critical):
-
Target a 1:1 molar ratio .
-
Why? This molecule has two nitrogens.[1][3][4][5] The aliphatic secondary amine (pKa ~10) is significantly more basic than the quinoline nitrogen (pKa ~5). Adding 1 equivalent of oxalic acid selectively protonates the aliphatic amine.[1] Excess acid (2 eq) may protonate the quinoline ring, leading to a bis-oxalate which is often more soluble and harder to crystallize.
-
-
Dissolution (The "Solvent A" Phase):
-
Acid Addition:
-
Dissolve 1.0 equivalent of Oxalic Acid (e.g., 0.52 g) in a separate volume of warm Ethanol (approx. 3–5 mL).[1]
-
Slow Addition: Add the acid solution dropwise to the amine solution with vigorous stirring.
-
Observation: You should see immediate cloudiness or a transient precipitate that redissolves.[1]
-
-
Crystallization Induction:
-
Allow the mixture to cool to room temperature slowly.
-
The "Anti-Solvent" Trick: If no crystals form after 15 minutes, add Diethyl Ether dropwise until the solution turns slightly turbid.[2] Stop immediately and let it sit.
-
Cooling: Place in a fridge (4°C) for 2–12 hours.
-
-
Isolation:
Part 2: Visualization & Logic
Workflow Diagram
This diagram illustrates the critical decision points in the purification process.
Caption: Figure 1. Step-by-step workflow for the conversion of oily crude amine to crystalline oxalate salt.
Part 3: Troubleshooting Guide (The "Why is it still an oil?" Section)
If your experiment deviates from the ideal path, use this diagnostic table.
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Gummy residue at bottom) | Solvent is too polar or Water present .[1] Oxalates hate water.[1] If you used 95% EtOH, the 5% water might be causing the oiling. | 1. Decant the supernatant.2. Redissolve the gum in minimal hot Isopropanol (IPA) .3. Add dry Et2O slowly until turbid.4. Scratch the glass with a spatula to induce nucleation. |
| Solution remains clear (No solid) | Too dilute . The solubility of the oxalate in warm ethanol is too high. | 1. Concentrate the solution on a rotovap to half volume.2. Add an anti-solvent (Et2O or Hexane).3. Cool to -20°C (freezer). |
| Precipitate is a sticky paste | Impure Starting Material .[1] Oligomers in the crude amine are trapping solvent. | 1. Perform a quick silica plug filtration of the crude oil before salt formation.2. Use Acetone as the solvent instead of Ethanol (oxalates are often less soluble in acetone). |
| Melting Point is too low (<100°C) | Solvent inclusion or Bis-salt formation . | 1. Dry the sample under high vacuum for 24h.2. Check NMR.[1] If stoichiometry is off, recrystallize using free base to adjust.[1][2] |
Part 4: Frequently Asked Questions (FAQ)
Q1: Why not use HCl? It's cheaper. A: While cheaper, HCl salts of lipophilic amines like N-methyl-8-quinolinemethanamine are notoriously hygroscopic .[1] They often absorb atmospheric moisture to form a deliquescent goo.[1] Oxalates form hydrogen-bonded networks (sheets or ribbons) in the crystal lattice, making them non-hygroscopic and stable on the shelf [1].
Q2: How do I recover the free base for my next reaction? A: You cannot use the oxalate salt directly in nucleophilic substitutions or metal complexations (the oxalate will interfere). To "free-base":
-
Suspend the salt in Dichloromethane (DCM) .
-
Add 1M NaOH or Saturated NaHCO3 .[1]
-
Shake until the solid dissolves.
-
Separate the organic layer, dry over MgSO4, and evaporate.[2] You will get the pure oil back.[1]
Q3: Can I use hydrated oxalic acid? A: Yes, but anhydrous is preferred. If you use the dihydrate, ensure your solvent system (e.g., Ethanol) is dry.[2] Excess water promotes "oiling out" rather than crystallization [2].[1]
Part 5: Data Summary
Physical Properties of Relevant Species
| Property | N-methyl-8-quinolinemethanamine (Free Base) | Oxalate Salt (Target) |
| State | Viscous Oil / Low melting solid | White Crystalline Solid |
| Solubility | DCM, MeOH, EtOAc, Toluene | Water (hot), MeOH, DMSO |
| pKa (approx) | N(aliphatic) ≈ 10.0; N(quinoline) ≈ 4.9 | N/A (Salt) |
| Storage | Dark, Inert atmosphere (oxidizes slowly) | Ambient, Desiccator |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Section on Amine Purification via Derivatives). [1]
-
Diop, M. B., et al. "Co-crystallization of Oxalate Salts of Monoprotonated Amines."[1][2][6] American Journal of Heterocyclic Chemistry, 2020.[1][2][6] (Demonstrates the hydrogen-bonding lattice stability of amine oxalates). [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11910, 8-Methylquinoline (Structural Analog Data). [1]
-
Sigma-Aldrich/Merck. Product Specification: N-Methyl-1-(quinolin-8-yl)methanamine.[1] (Confirming commercial availability and liquid state).
Sources
- 1. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline, 8-methyl- [webbook.nist.gov]
- 5. journalspress.com [journalspress.com]
- 6. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Reference Data & Comparative Studies
Technical Analysis: 1H NMR Spectrum of N-methyl-1-quinolin-8-ylmethanamine Oxalate
Technical Analysis: 1H NMR Spectrum of N-methyl-1-quinolin-8-ylmethanamine Oxalate
Executive Summary
Product: N-methyl-1-quinolin-8-ylmethanamine Oxalate CAS (Free Base): 60843-63-2 Application: Bidentate ligand for organometallic catalysis; pharmaceutical intermediate.
This guide provides a technical characterization of the oxalate salt form of N-methyl-1-quinolin-8-ylmethanamine. While the free base is often used in catalysis, the oxalate salt is the preferred form for storage and purification due to its enhanced stability and crystallinity. This document compares the spectral characteristics of the oxalate salt against the free base and highlights critical solvent-dependent behaviors necessary for accurate structural validation.
Structural & Mechanistic Context
The molecule consists of a quinoline core substituted at the C8 position with a secondary amine side chain (
Chemical Structure & Numbering
To ensure accurate assignment, we utilize the standard quinoline numbering system:
-
Positions 2, 3, 4: Pyridine ring (Heterocyclic).
-
Positions 5, 6, 7: Benzene ring (Carbocyclic).
-
Position 8: Substitution site.
-
Side Chain: Benzylic methylene (
) and N-methyl ( ).
Protonation Dynamics (The "Oxalate Effect")
The oxalate counterion (
Figure 1: Protonation pathway transforming the free base to the oxalate salt, highlighting the resulting spectral changes.
Experimental Protocol: Sample Preparation
The choice of solvent is the single most critical variable in analyzing this salt.
Protocol A: DMSO-d6 (Recommended)
-
Purpose: Routine characterization, observation of exchangeable protons.
-
Solubility: High.
-
Procedure: Dissolve 10-15 mg of the oxalate salt in 0.6 mL DMSO-d6.
-
Note: The ammonium proton (
) is often visible as a broad singlet between 8.0–9.5 ppm.
Protocol B: D2O (Alternative)
-
Purpose: Analysis of non-exchangeable skeleton only.
-
Solubility: Moderate to High.
-
Procedure: Dissolve 10 mg in 0.6 mL D2O.
-
Result: All NH and OH (oxalate) protons will exchange and disappear (H/D exchange). The HDO peak will appear ~4.79 ppm.
Protocol C: CDCl3 (Not Recommended for Salt)
-
Issue: The oxalate salt is practically insoluble in Chloroform-d.
-
Workaround: To use CDCl3, one must perform a "free-basing" extraction (treat with aqueous
, extract into DCM, dry, and evaporate) to analyze the Free Base form.
Spectral Analysis & Comparison
The following table contrasts the Free Base (in
Comparative Data Table
| Proton Assignment | Multiplicity | Free Base ( | Oxalate Salt ( | |
| H-2 (Pyridine) | dd ( | 8.90 | 8.95 - 9.05 | +0.10 |
| H-4 (Pyridine) | dd ( | 8.15 | 8.45 - 8.50 | +0.30 |
| H-3 (Pyridine) | dd ( | 7.42 | 7.60 - 7.70 | +0.20 |
| H-5, H-6, H-7 | Multiplet | 7.45 - 7.60 | 7.65 - 8.10 | Variable |
| Benzylic CH2 | Singlet (Broad) | 4.25 | 4.65 - 4.80 | +0.45 (Diagnostic) |
| N-CH3 | Singlet | 2.55 | 2.75 - 2.85 | +0.25 (Diagnostic) |
| NH / NH2+ | Broad Singlet | ~2.0 (variable) | 8.50 - 9.50 | Distinct Appearance |
Detailed Assignment Logic (Self-Validating)
-
The "Fingerprint" Region (8.9 - 7.4 ppm):
-
H-2 is always the most downfield signal (~9.0 ppm) due to the electronegativity of the ring nitrogen.
-
H-3 is the most upfield aromatic signal (~7.5-7.7 ppm) and typically appears as a clean doublet of doublets.
-
Validation: If H-2 is not near 9.0 ppm, suspect incorrect structure or paramagnetic impurities.
-
-
The Aliphatic Shift (Diagnostic for Salt Formation):
-
In the Free Base , the lone pair on the amine shields the adjacent methylene (
) and methyl ( ) groups. -
In the Oxalate Salt , the nitrogen is positively charged (
). This withdraws electron density, deshielding the adjacent protons.[1] -
Observation: The
peak shifting from ~4.25 ppm to ~4.70 ppm is the primary confirmation of successful salt formation.
-
-
The Oxalate Counterion:
-
Oxalate protons are exchangeable acidic protons. In DMSO-d6, they often merge with the water peak or appear as a very broad hump >10 ppm, making them unreliable for integration. Do not expect a sharp "oxalate peak."
-
Visualizing the Assignment Workflow
This diagram illustrates the logical flow for assigning the spectrum, starting from the most distinct signals.
Figure 2: Step-by-step logic for validating the N-methyl-1-quinolin-8-ylmethanamine structure via 1H NMR.
Comparison with Alternatives
Alternative 1: Free Base Form
-
Pros: Soluble in standard organic solvents (DCM, Toluene, CDCl3); necessary for catalytic reactions where the amine lone pair must be free to coordinate.
-
Cons: Prone to oxidation (N-oxide formation) and absorbs
from air over time. Oil or low-melting solid, making weighing difficult. -
Recommendation: Use the Oxalate Salt for storage and convert to Free Base immediately prior to use (in situ or via extraction).
Alternative 2: Dihydrochloride Salt
-
Comparison: Similar spectral shifts to the oxalate.
-
Pros: Highly crystalline.
-
Cons: Hygroscopic (absorbs water), which complicates accurate weighing and introduces a large HDO peak in DMSO/D2O spectra that can obscure the benzylic
signal. -
Verdict: Oxalate is often less hygroscopic than the HCl salt, offering a cleaner NMR baseline in the aliphatic region.
References
-
Royal Society of Chemistry (RSC). Synthesis and characterization of 8-aminoquinoline derivatives. (Supporting Information containing 1H NMR data for N-substituted quinolines).
-
National Institutes of Health (NIH) / PubChem. N-Methyl-1-(quinolin-8-yl)methanamine Compound Summary.
-
BenchChem. Troubleshooting NMR Peak Assignments for Substituted Quinolines. (General assignment rules for quinoline ring systems).
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2] Organometallics 2010, 29, 9, 2176–2179. (For identifying solvent residuals in DMSO-d6).
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A Senior Application Scientist's Guide to Differentiating Carboxylate and Free Amine Functional Groups in Quinoline Derivatives using FTIR Spectroscopy
A Senior Application Scientist's Guide to Differentiating Carboxylate and Free Amine Functional Groups in Quinoline Derivatives using FTIR Spectroscopy
For researchers, scientists, and drug development professionals working with quinoline-based scaffolds, the precise characterization of functional groups is paramount. Quinoline derivatives are a cornerstone in medicinal chemistry, and the presence of a carboxylate or a free amine group can drastically alter a molecule's physicochemical properties, including its solubility, acidity, basicity, and potential for intermolecular interactions. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic FTIR peaks for carboxylate and free amine groups within quinoline derivatives, supported by experimental insights to ensure accurate spectral interpretation.
The Principle of FTIR in Functional Group Identification
FTIR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[3][4] The resulting spectrum is a unique molecular "fingerprint," where specific absorption bands can be correlated to the presence of particular functional groups.[2] For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[3]
Characteristic FTIR Peaks of Carboxylate Groups in Quinoline Derivatives
The carboxyl group (-COOH) and its deprotonated form, the carboxylate anion (-COO⁻), present distinct and identifiable features in an IR spectrum. The electronic environment of the quinoline ring can subtly influence the exact position of these peaks.
A study on quinoline-4-carboxylic acid derivatives identified the key absorption peaks for the carboxylic acid group.[5] The most prominent features are:
-
O-H Stretch: A very broad and strong absorption band typically appearing in the range of 3400-2500 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding between carboxylic acid dimers. In one study, this was observed between 3436–3242 cm⁻¹.[5]
-
C=O Stretch: A sharp and very strong absorption band is observed for the carbonyl group. For quinoline-4-carboxylic acids, this peak has been reported in the 1724–1708 cm⁻¹ region.[5] Conjugation with the aromatic quinoline ring can slightly lower this frequency compared to non-conjugated carboxylic acids.
When the carboxylic acid is deprotonated to form a carboxylate salt (e.g., with an alkali metal), the spectrum changes significantly:
-
Asymmetric COO⁻ Stretch: A strong band appears in the range of 1650-1510 cm⁻¹.[6]
-
Symmetric COO⁻ Stretch: Another strong band is found in the 1400-1280 cm⁻¹ region.[6]
The disappearance of the broad O-H stretch and the C=O peak, and the appearance of these two new strong bands are definitive evidence of carboxylate salt formation.
Characteristic FTIR Peaks of Free Amine Groups in Quinoline Derivatives
A primary aromatic amine (-NH₂) attached to a quinoline ring also displays a unique set of characteristic absorption bands. These are generally found in the high-frequency region of the spectrum.
Based on general principles of IR spectroscopy for amines, the following peaks are expected for a primary amine on a quinoline scaffold:[7][8][9]
-
N-H Asymmetric and Symmetric Stretches: Primary amines characteristically show two medium-intensity bands in the 3500-3300 cm⁻¹ region.[7][9] The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to symmetric stretching.[7] These bands are typically sharper and weaker than the O-H stretch of alcohols or carboxylic acids.[7]
-
N-H Bending (Scissoring): A medium to strong absorption is observed in the 1650-1580 cm⁻¹ range due to the scissoring motion of the NH₂ group.[7] This peak can sometimes be mistaken for a C=C aromatic stretch, so careful analysis of the entire spectrum is necessary.
-
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears as a strong band in the 1335-1250 cm⁻¹ region.[7]
Direct Comparison: Carboxylate vs. Free Amine in Quinolines
The key to distinguishing between a carboxylate and a free amine group in a quinoline derivative lies in analyzing the regions above 1500 cm⁻¹.
| Functional Group | Key Vibrational Mode | Wavenumber (cm⁻¹) | Peak Characteristics |
| Carboxylic Acid (-COOH) | O-H Stretch | 3400 - 2500 | Very Broad, Strong |
| C=O Stretch | 1725 - 1700 | Sharp, Very Strong | |
| Carboxylate Salt (-COO⁻) | Asymmetric Stretch | 1650 - 1510 | Strong |
| Symmetric Stretch | 1400 - 1280 | Strong | |
| Free Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3500 - 3350 | Two Bands, Medium, Sharp |
| N-H Symmetric Stretch | ~3400 - 3250 | ||
| N-H Bending | 1650 - 1580 | Medium to Strong |
Key Distinguishing Features:
-
The 3500-2500 cm⁻¹ Region: A very broad, "hairy" band is indicative of a carboxylic acid's O-H stretch. In contrast, a primary amine will show two distinct, sharper peaks in the 3500-3300 cm⁻¹ range.[5][7][10]
-
The 1800-1650 cm⁻¹ Region: The presence of a very strong, sharp peak around 1725-1700 cm⁻¹ is a clear marker for the C=O of a carboxylic acid.[5][11] A free amine does not absorb in this region.
-
The 1650-1580 cm⁻¹ Region: Both functional groups can show peaks here. The N-H bend of a primary amine is found in this range.[7] Simultaneously, the asymmetric stretch of a carboxylate salt also appears in this vicinity, along with aromatic C=C stretching from the quinoline ring itself (typically 1600-1400 cm⁻¹).[6][12] Therefore, corroboration from the other spectral regions is crucial for an unambiguous assignment.
Experimental Protocol: FTIR Analysis of Quinoline Derivatives
This protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the KBr pellet method.[13][14]
Materials:
-
Quinoline derivative sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Procedure:
-
Sample Grinding: In an agate mortar, grind approximately 1-2 mg of the solid quinoline derivative to a fine powder. The goal is to reduce the particle size to minimize light scattering.[14]
-
Mixing with KBr: Add about 100-200 mg of dry KBr powder to the mortar and gently mix with the sample. Continue to grind the mixture until it is homogeneous and has a consistent, fine texture.[13]
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure according to the manufacturer's instructions to form a clear, transparent pellet. A translucent or opaque pellet may indicate insufficient grinding or the presence of moisture.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Acquire the FTIR spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.[12]
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for FTIR Analysis
Caption: A step-by-step workflow for the analysis of quinoline derivatives using the KBr pellet method for FTIR spectroscopy.
Diagram 2: Distinguishing Functional Groups by FTIR Peaks
Caption: Logical relationship between carboxylate/amine functional groups and their key distinguishing FTIR absorption peaks.
References
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Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
-
Hasanah, A. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). What is FTIR Spectroscopy?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
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A Comparative Analysis of the Melting Points of N-methyl-8-quinolinemethanamine: Free Base vs. Oxalate Salt
A Comparative Analysis of the Melting Points of N-methyl-8-quinolinemethanamine: Free Base vs. Oxalate Salt
Introduction
In the realm of pharmaceutical and chemical research, the precise characterization of a compound's physicochemical properties is paramount for ensuring its quality, stability, and suitability for its intended application. The melting point, in particular, serves as a critical indicator of purity and identity. This guide provides an in-depth technical comparison of the melting point characteristics of N-methyl-8-quinolinemethanamine in its free base form and as an oxalate salt.
N-methyl-8-quinolinemethanamine is a quinoline derivative of interest in various research domains. The conversion of a free base, which can be a liquid or a low-melting solid, into a crystalline salt is a common strategy in drug development to improve handling, stability, and bioavailability. This guide will delve into the theoretical underpinnings and practical methodologies for determining and comparing the melting points of these two forms of the same parent compound.
Physicochemical Properties and Data Comparison
A review of available data presents a nuanced picture of the physical state of N-methyl-8-quinolinemethanamine free base. The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists an experimental melting point of 122 °C.[1] Conversely, some commercial suppliers describe the free base as a liquid at room temperature.[2] This discrepancy highlights the importance of empirical verification of physical properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Expected Physical State | Reported/Expected Melting Point (°C) |
| N-methyl-8-quinolinemethanamine (Free Base) | [Insert Image of Free Base Structure] | C₁₁H₁₂N₂ | 172.23 | Liquid or Solid | 122 (experimental, EPA) / Liquid (supplier data)[1][2] |
| N-methyl-8-quinolinemethanamine Oxalate | [Insert Image of Oxalate Salt Structure] | C₁₃H₁₄N₂O₄ | 278.26 | Crystalline Solid | Expected to be a crystalline solid with a sharp, defined melting point significantly higher than the free base. |
Note: The molecular formula and weight for the oxalate salt assume a 1:1 stoichiometry with oxalic acid.
Experimental Protocol: Melting Point Determination
To empirically determine and compare the melting points of the free base and its oxalate salt, a standardized methodology is crucial. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination using a capillary melting point apparatus.[5][6][7]
Apparatus:
-
Capillary Melting Point Apparatus
-
Melting Point Capillary Tubes (closed at one end)
-
Mortar and Pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample (either the free base, if solid, or the synthesized oxalate salt) is dry and finely powdered. If necessary, gently pulverize the sample using a mortar and pestle.[8]
-
Load the sample into a capillary tube by tapping the open end into the powder.
-
Compact the sample into the closed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[9] The packed sample height should be between 2-3 mm.[8][10]
-
-
Initial (Rapid) Determination (Optional but Recommended):
-
To save time, a preliminary rapid determination can be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute) to get an approximate melting range.[9]
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the initial determination.[9]
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set the starting temperature to 5-10 °C below the expected melting point.[5][9]
-
Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium.[9][10]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the sample is completely liquid (the clear point).
-
The melting range is the interval between these two temperatures. For a pure substance, this range should be narrow (typically 0.5-1.0 °C).
-
For consistency and accuracy, perform the determination in triplicate and report the average value.
-
Scientific Rationale for Melting Point Differences
The significant difference in the expected melting points of N-methyl-8-quinolinemethanamine free base and its oxalate salt stems from the fundamental differences in their crystal lattice structures and the intermolecular forces that hold the molecules together.
-
Free Base: As a molecular solid (if it is a solid), the free base molecules are held together by relatively weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions. If it is a liquid, these forces are even weaker. Less thermal energy is required to overcome these forces and transition from a solid to a liquid state, resulting in a lower melting point.
-
Oxalate Salt: The reaction of the basic amine with oxalic acid results in the formation of an ionic salt. The crystal lattice of the oxalate salt is composed of positively charged N-methyl-8-quinolinemethanaminium cations and negatively charged oxalate anions. These ions are held together by strong electrostatic forces (ionic bonds). A much greater amount of thermal energy is required to break down this stable ionic lattice, leading to a significantly higher melting point compared to the free base. The ability to form a well-ordered, stable crystal lattice is why salt formation is a common technique to obtain a solid derivative of a liquid amine.[3]
Visualization of the Chemical Relationship
The following diagram illustrates the simple acid-base reaction that converts the free base into its corresponding oxalate salt.
Caption: Acid-base reaction forming the oxalate salt.
Conclusion
The conversion of N-methyl-8-quinolinemethanamine from its free base to its oxalate salt is expected to result in a significant increase in its melting point. This is attributed to the formation of a stable ionic crystal lattice in the salt, held together by strong electrostatic forces, in contrast to the weaker intermolecular forces present in the free base. The conflicting reports on the physical state of the free base underscore the necessity of empirical determination of such fundamental properties. The standardized melting point determination protocol provided in this guide offers a reliable method for characterizing these compounds and resolving such discrepancies. For researchers and drug development professionals, understanding and utilizing the principles of salt formation and its impact on physicochemical properties like melting point is essential for the consistent and reliable development of chemical entities.
References
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link].
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USP 741 Melting Point or Range. Scribd. Available at: [Link].
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Melting and boiling point Laboratory Guide. HUBERLAB. Available at: [Link].
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Melting point determination. SSERC. Available at: [Link].
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General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available at: [Link].
-
Guillon, J., Cohen, A., Boudot, C., & Sonnet, P. (2018). Physical properties of ammonium oxalate salts 1a-r. ResearchGate. Available at: [Link].
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Standard operating procedure for Melting point apparatus. (2022). Available at: [Link].
-
Guillon, J., Cohen, A., Boudot, C., & Sonnet, P. (2018). Physical properties of ammonium oxalate salts 1a-p. ResearchGate. Available at: [Link].
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Differential scanning calorimetry. CureFFI.org. (2016). Available at: [Link].
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Available at: [Link].
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link].
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Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025). Hinotek. Available at: [Link].
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Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). ChemRxiv. Available at: [Link].
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Ammonium Oxalate: Structure, Properties and Uses. (n.d.). Collegedunia. Available at: [Link].
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Ammonium Oxalate: Introduction, Molecular Weight, Properties, Formula, Uses. (2025). Careers360. Available at: [Link].
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Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Available at: [Link].
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What is Ammonium Oxalate (C2H8N2O4)?. (n.d.). BYJU'S. Available at: [Link].
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Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Available at: [Link].
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N-Methyl-1-(quinolin-8-yl)methanamine Properties. (2025). EPA. Available at: [Link].
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oxalic acid reaction with secondary amines. (2009). Sciencemadness.org. Available at: [Link].
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Quinoline, 8-methyl-. (n.d.). NIST WebBook. Available at: [Link].
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Singh, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Available at: [Link].
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Forming oxalte salts of amines. (2009). Sciencemadness.org. Available at: [Link].
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. Available at: [Link].
-
Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). (n.d.). Cheméo. Available at: [Link].
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Effect of temperature on generation of formate ( ) and oxalate ( ) at... (n.d.). ResearchGate. Available at: [Link].
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-
8-Methylquinoline. (n.d.). PubChem. Available at: [Link].
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Synthesis and Characterization of NMC 811 by Oxalate and Hydroxide Coprecipitation Method. (2022). Available at: [Link].
-
Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 -... (n.d.). Baghdad Science Journal. Available at: [Link].
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Absolute Purity Validation of Quinoline Oxalate: A Comparative Guide to Elemental Analysis, qNMR, and HPLC
Absolute Purity Validation of Quinoline Oxalate: A Comparative Guide to Elemental Analysis, qNMR, and HPLC
In pharmaceutical drug development and the synthesis of reference standards, determining the absolute purity of a chemical entity is a critical regulatory requirement. For heterocyclic salts like Quinoline Oxalate (
This guide provides an objective, data-driven comparison of three primary purity assessment modalities—Elemental Analysis (EA), Quantitative NMR (qNMR), and High-Performance Liquid Chromatography (HPLC)—with a deep-dive into the self-validating protocols of CHN combustion analysis.
The Analytical Triad: Why Orthogonality Matters
When assessing a pharmaceutical salt, the analytical method chosen fundamentally dictates the type of "purity" being measured. While HPLC is the industry standard for organic impurity profiling, it is a relative method that often fails to detect stoichiometric imbalances in salts. For quantitative applications, it is highly recommended to perform CHN elemental analysis to verify if the candidate material is present in its correct salt form[1].
Conversely, qNMR provides a versatile and orthogonal means of absolute purity evaluation without requiring an identical reference standard, utilizing the nearly universal detection of protons[2]. However, Elemental Analysis remains the gold standard for absolute mass fraction determination.
Table 1: Comparative Matrix of Purity Assessment Modalities
| Analytical Modality | Detection Principle | Key Advantage for Salts | Critical Limitation |
| Elemental Analysis (CHN) | High-temperature combustion & thermal conductivity[3] | Directly measures absolute atomic mass fractions; proves stoichiometry. | Destructive; does not identify the specific structure of impurities. |
| Quantitative NMR (qNMR) | Direct proportionality of NMR peak integral to nucleus concentration[2] | Absolute quantification; simultaneous detection of API and organic impurities. | Acidic salt protons (e.g., oxalic acid) exchange with deuterated solvents, complicating quantification. |
| HPLC-UV | Chromatographic separation & UV absorbance | High sensitivity for structurally related organic impurities (e.g., quinoline derivatives). | "Blind" to non-chromophoric counterions (oxalic acid) and inorganic ash. |
Mechanistic Deep-Dive: CHN Elemental Analysis
The most common technique for CHNSO elemental analysis relies on the flash combustion of the sample to generate uniform compound gases[4]. For a refractory heterocyclic compound like quinoline oxalate, standard combustion is insufficient. The stable aromatic ring requires extreme thermal energy and excess oxygen to prevent the formation of carbonaceous char (soot), which would falsely lower the carbon reading.
The Causality of the Flash Combustion Choice:
By encapsulating the sample in a tin capsule and injecting a pulse of pure
Fig 1. Mechanistic workflow of CHN combustion analysis for heterocyclic salt quantification.
Self-Validating Experimental Protocol: CHN Analysis
To ensure trustworthiness, the following protocol is designed as a self-validating system . If any system suitability parameter fails, the run is automatically invalidated, preventing the release of erroneous purity data.
Step 1: System Blanking & Baseline Stabilization
-
Action: Run three empty tin capsules folded exactly as sample capsules.
-
Causality: Establishes the baseline atmospheric nitrogen and carbon contamination from the tin itself.
-
Validation Gate: The blank area counts must be
for all channels.
Step 2: K-Factor Calibration
-
Action: Weigh 1.500 mg of a NIST-traceable standard (e.g., Acetanilide) in triplicate using a microbalance (0.001 mg readability).
-
Causality: Calculates the instrument's response factor (K-factor) to correct for daily variations in Thermal Conductivity Detector (TCD) sensitivity and helium carrier gas flow.
-
Validation Gate: The Relative Standard Deviation (RSD) of the K-factor must be
.
Step 3: Sample Encapsulation
-
Action: Accurately weigh 1.500 – 2.000 mg of Quinoline Oxalate into a tin capsule. Add 1.0 mg of
powder. Crimp tightly. -
Causality:
provides the necessary oxidative power to break the stable quinoline heterocycle, preventing incomplete combustion.
Step 4: Combustion & Detection
-
Action: Drop the capsule into the 1000°C furnace synchronized with an
pulse. The gases sweep through a copper reduction reactor (600°C) before GC separation. -
Causality: The copper reactor is critical for nitrogen-containing salts. It reduces any formed
species strictly back to gas, ensuring accurate nitrogen quantification.
Step 5: Continuous System Suitability
-
Action: Inject a check standard (e.g., Sulfanilamide) every 10 samples.
-
Validation Gate: The experimental recovery of C, H, and N must fall within
(absolute) of the theoretical values.
Comparative Case Study: Detecting Hidden Impurities
To demonstrate the critical necessity of orthogonal testing, consider a batch of Quinoline Oxalate synthesized with a 10% molar excess of oxalic acid that was poorly removed during recrystallization.
Because oxalic acid lacks a strong UV chromophore and elutes in the void volume under standard reversed-phase HPLC conditions, HPLC-UV reports the sample as highly pure. qNMR struggles because the acidic protons of oxalic acid exchange rapidly with the
Elemental Analysis, however, detects the absolute mass shift immediately.
Table 2: Purity Assessment of Stressed Quinoline Oxalate (10% Excess Oxalic Acid)
| Parameter | Theoretical Value ( | HPLC-UV (Area %) | qNMR (Mass %) | CHN Elemental Analysis (%) |
| Carbon (C) | 60.28% | N/A | N/A | 58.95% (Fail: |
| Hydrogen (H) | 4.14% | N/A | N/A | 4.06% (Pass: |
| Nitrogen (N) | 6.39% | N/A | N/A | 6.14% (Fail: |
| Quinoline Assay | 100.0% | 99.9% | 98.5% | N/A |
| Oxalic Acid Assay | 100.0% | Not Detected | Signal Exchanged | N/A |
| Conclusion | Pure Salt | False Positive (Pure) | Inconclusive | Detects Stoichiometric Imbalance |
Data Interpretation: The accepted variance for pharmaceutical elemental analysis is typically
References
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
- Characterisation of non-compendial impurity reference standards: How good is good enough? - LGC Standards.
- CHNSO Organic Elemental Analysis - Sample Prepar
- CHN(O)S Elemental Analysis - Measurlabs.
Sources
Safety & Regulatory Compliance
Comprehensive Safety and Disposal Protocol: N-methyl-1-quinolin-8-ylmethanamine Oxalate
Comprehensive Safety and Disposal Protocol: N-methyl-1-quinolin-8-ylmethanamine Oxalate
Here is the comprehensive safety and logistical guide for the handling and disposal of N-methyl-1-quinolin-8-ylmethanamine oxalate.
Executive Summary & Chemical Profile
For researchers and drug development professionals, the management of complex organic salts requires a rigorous understanding of both the active pharmaceutical ingredient (API) precursor and its counterion. N-methyl-1-quinolin-8-ylmethanamine;oxalic acid (often handled as an oxalate salt) presents a dual-hazard profile. The quinoline derivative acts as a primary irritant and potential sensitizer[1], while the oxalic acid component introduces corrosivity and systemic toxicity risks via calcium chelation[2].
Proper disposal is not merely a regulatory formality; it is a critical operational safeguard to prevent environmental contamination and adverse chemical reactions in waste storage facilities.
Hazard and Physicochemical Data Summary
| Component | Primary Hazards | Mechanistic Risk Factor | Regulatory / Safety Note |
| N-methyl-1-quinolin-8-ylmethanamine | Skin/Eye Irritant (H317, H319) | Amine basicity; potential for dermal sensitization. | Requires dedicated PPE (nitrile gloves, goggles)[1]. |
| Oxalic Acid (Counterion) | Corrosive, Systemic Toxicant | Chelates | Highly toxic to aquatic invertebrates (e.g., Daphnia magna EC50: 162.2 mg/l). |
| Combined Salt | Toxic Solid/Solution, Environmental Hazard | Synergistic irritation; environmental persistence if discharged into municipal water systems. | Never discharge into drains. Must be handled as hazardous chemical waste. |
The Causality of Disposal: Why Standard Protocols Matter
In laboratory settings, the instinct to neutralize acidic waste before disposal is common. However, for N-methyl-1-quinolin-8-ylmethanamine oxalate, in-lab neutralization is strongly discouraged unless explicitly dictated by an institutional Environmental Health and Safety (EHS) protocol.
The Scientific Rationale:
-
Incomplete Precipitation: Attempting to neutralize the oxalate with standard bases (like NaOH) produces soluble sodium oxalate, which remains highly toxic to aquatic life.
-
Exothermic Risks: Oxalic acid is incompatible with strong oxidizing agents, sodium hypochlorite (bleach), and silver nitrate[4]. Mixing this waste with general laboratory waste streams containing these compounds can lead to the generation of toxic gases (e.g., chlorine gas if mixed with bleach) or violent exothermic reactions[5].
-
Regulatory Compliance: The safest, self-validating system for this compound is source segregation and high-temperature incineration managed by a licensed waste contractor[2].
Standard Operating Procedure: Step-by-Step Waste Management
This protocol provides the operational steps for the safe segregation, containment, and disposal of the compound.
Phase 1: Segregation and Containment
-
Identify the Waste State: Determine if the waste is a dry solid (powder/crystals) or dissolved in a solvent (aqueous or organic).
-
Select the Receptacle:
-
For Solids: Use a wide-mouth, sealable High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual moisture can cause the oxalate to corrode the metal.
-
For Liquids: Use a designated, chemically compatible liquid waste carboy.
-
-
Segregation Rules:
-
DO NOT mix with strong oxidizers, strong acids, or alkalis[3].
-
If dissolved in an organic solvent, place in the "Halogen-Free Organic Waste" stream (unless the solvent itself is halogenated).
-
If in an aqueous solution, place in a dedicated "Toxic Aqueous Waste" container.
-
Phase 2: Labeling and Storage
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. The label must explicitly state: "N-methyl-1-quinolin-8-ylmethanamine oxalate" and "Oxalic Acid Derivative - Toxic/Corrosive".
-
Storage Conditions: Store the waste container in a secondary containment tray within a designated, well-ventilated waste accumulation area, away from direct sunlight and heat sources[4].
Phase 3: Institutional Transfer
-
EHS Notification: Once the container is 80% full, seal it tightly.
-
Transfer: Submit a waste pickup request to your institutional EHS department or licensed chemical waste disposal contractor. They will transport the material to an approved facility for high-temperature incineration[2].
Immediate Logistics: Spill Response Protocol
In the event of an accidental spill during handling or waste transfer, immediate containment is required to prevent aerosolization of the powder or spread of the liquid.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Clear non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.
-
Don PPE: Put on a laboratory coat, chemical-resistant gloves (e.g., heavy-duty nitrile), and safety goggles/face shield[4].
-
Containment (Solid Spill): Do not dry sweep, as this creates a severe inhalation hazard. Gently cover the powder with a slightly damp paper towel to suppress dust, then carefully scoop the material into a suitable hazardous waste container[5].
-
Containment (Liquid Spill): Contain the spread using an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust if high concentrations of the acid are present[4].
-
Decontamination: Wash the affected surface with cold, soapy water. Do not use hot water, as it may volatilize residual organic amines[4]. Collect all cleanup materials (absorbents, paper towels) into biohazard or hazardous waste bags for contractor disposal[4].
Waste Routing Visualization
The following decision tree illustrates the self-validating workflow for processing this specific chemical waste.
Caption: Decision matrix for the segregation and institutional disposal of quinoline-oxalate waste.
References
- SAFETY DATA SHEET OXALIC ACID. NovaChem.
- N-Methyl-1-quinolin-8-ylmethanamine. Matrix Scientific.
- SAFETY DATA SHEET - Oxalic acid. Sigma-Aldrich.
- SAFETY DATA SHEET OXALIC ACID. Ecolab.
- Oxalic Acid 5 percent - SAFETY DATA SHEET. Agilent Technologies, Inc.
- Safety Data Sheet OXALIC ACID Solution. ChemSupply Australia.
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
